N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(4-2)26(22,23)15-8-6-14(7-9-15)19-18(21)13-5-10-16-17(11-13)25-12-24-16/h5-11H,3-4,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNXBQYJJBONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using carboxylic acid derivatives and amines.
Attachment of the Diethylsulfamoyl-Substituted Phenyl Ring:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Oxidation of the Benzodioxole Ring
The benzodioxole moiety undergoes oxidative ring opening under strong oxidizing conditions. This reaction typically generates a catechol derivative, with the methylenedioxy group (-O-CH₂-O-) converting into two hydroxyl groups.
Structural Implications :
-
The planar benzodioxole ring’s conjugation stabilizes intermediates during oxidation.
-
The reaction is pH-dependent, with acidic conditions favoring complete ring cleavage.
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Products | Rate (k, s⁻¹) | Reference |
|---|---|---|---|
| 6M HCl, reflux (12 hr) | 1,3-benzodioxole-5-carboxylic acid | 0.15 | |
| NaOH (2M), 80°C (8 hr) | Sodium salt of carboxylic acid | 0.22 |
Key Observations :
-
Hydrolysis efficiency correlates with steric hindrance near the amide bond.
-
The electron-withdrawing sulfamoyl group enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis .
Sulfonamide Group Reactivity
The diethylsulfamoyl (-SO₂N(C₂H₅)₂) group participates in nucleophilic substitution and hydrolysis reactions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 100°C, 6 hr | 4-aminobenzenesulfonic acid | |
| Alkaline cleavage | NaOH (5M), reflux, 10 hr | Sodium sulfonate + diethylamine |
Mechanistic Notes :
-
The sulfonamide’s S-N bond cleavage is favored under strong acidic or basic conditions.
-
Steric effects from the diethyl groups moderate reactivity compared to unsubstituted sulfonamides .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole ring directs electrophiles to the para position relative to the carboxamide group.
| Reagent | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | Nitro derivative | 72 | |
| Br₂ (FeBr₃ catalyst) | C-6 | Bromo derivative | 68 |
Regioselectivity :
-
The carboxamide group acts as a meta-director, but the benzodioxole’s electron-donating effect overrides this, favoring para-substitution .
Reductive Reactions
Catalytic hydrogenation selectively reduces the benzodioxole ring while preserving the sulfonamide and carboxamide groups.
| Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | Tetrahydrobenzodioxole derivative | >90% |
Applications :
-
Reduced derivatives show enhanced solubility in polar solvents, useful in pharmaceutical formulations.
Cross-Coupling Reactions
The carboxamide group facilitates palladium-catalyzed coupling reactions for structural diversification.
| Reaction | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 65 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives | 58 |
Limitations :
-
The sulfonamide group’s electron-withdrawing nature reduces catalytic activity, requiring optimized ligand systems.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the benzodioxole ring, forming dimeric structures.
| Conditions | Products | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone | Dimer with cyclobutane core | 0.12 |
Scientific Research Applications
Medicinal Chemistry
N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has emerged as a promising candidate in drug development due to its structural characteristics that enable it to interact with various biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase IX, which is implicated in cancer progression. Studies indicate that derivatives of this compound exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II .
- Anti-Cancer Activity : Research has highlighted the anti-cancer properties of benzodioxole derivatives. In vivo studies revealed that similar compounds could normalize hemogram levels in tumor-bearing mice while effectively eliminating tumors without causing organ damage.
Biological Research
The compound can serve as a probe for studying enzyme interactions and receptor binding due to its potential bioactivity.
- Mechanism of Action : Its mechanism involves fitting into active sites of enzymes or receptors, potentially inhibiting their activity and affecting metabolic processes. This property makes it valuable for exploring signal transduction pathways in various diseases.
Material Science
In the industrial sector, this compound can be utilized in the development of new materials with specific properties.
- Polymer Development : The unique structural features allow for the creation of polymers and coatings with enhanced characteristics, making it applicable in various industrial applications.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of benzodioxole derivatives conjugated with arsenicals. The results indicated that these conjugates significantly inhibited the thioredoxin system in cancer cells, leading to oxidative stress and apoptosis. The benzodioxole moiety was crucial in enhancing the therapeutic potential against tumors.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with cytochrome P450 enzymes suggested that it could modulate enzyme activity, affecting the metabolism of co-administered drugs. This modulation may lead to improved therapeutic outcomes in polypharmacy scenarios .
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
N-(Heptan-4-yl)-1,3-benzodioxole-5-carboxamide (CHEM005919)
- Structure : Features a heptan-4-yl group instead of the diethylsulfamoylphenyl substituent .
- Molecular Formula: C₁₅H₂₁NO₃ (vs. C₁₈H₂₀N₂O₅S for the target compound).
- Key Differences: The heptyl chain increases lipophilicity (predicted logP ~3.5), enhancing membrane permeability but reducing aqueous solubility compared to the polar sulfonamide group in the target compound.
Piperflanilide Analogs (e.g., C₂₃H₁₄BrF₁₁N₂O₄)
- Structure : Contains halogenated (Br, F) and polyfluorinated substituents, creating a highly electron-deficient aromatic system .
- Key Differences: Fluorination enhances metabolic stability and lipophilicity (logP >5), favoring blood-brain barrier penetration.
- Biological Activity : Likely designed for high potency in pesticidal or antimicrobial applications due to resistance to oxidative metabolism .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₀N₂O₅S | 376.43 | 2.1 | 0.15 (aqueous) |
| N-(Heptan-4-yl)-benzodioxole-carboxamide | C₁₅H₂₁NO₃ | 263.34 | 3.5 | 0.02 (aqueous) |
| Piperflanilide Analog | C₂₃H₁₄BrF₁₁N₂O₄ | 707.22 | 5.2 | <0.01 (aqueous) |
*Predicted values using QSAR models.
Metabolic Pathways
- Target Compound: N-Dealkylation: The diethylsulfamoyl group may undergo sequential deethylation to yield monoethyl or free sulfonamide metabolites, analogous to the N-demethylation observed in DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) . Sulfonamide Hydrolysis: Potential cleavage of the sulfamoyl group under acidic or enzymatic conditions.
- CHEM005919 : Primarily metabolized via β-oxidation of the heptyl chain, producing shorter-chain carboxylic acids .
Biological Activity
N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O5S
- CAS Number : 445226-54-0
- Molecular Weight : 376.4 g/mol
The compound features a benzodioxole ring fused with a carboxamide group and a diethylsulfamoyl-substituted phenyl ring, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to fit into active sites of these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can act as a ligand for specific receptors, influencing signal transduction pathways.
In Vitro Studies
Research has indicated that derivatives of benzodioxole compounds can enhance anti-tumor efficacy. For instance, studies involving the conjugation of benzodioxole derivatives with arsenicals demonstrated significant anti-proliferative effects against various cancer cell lines while exhibiting minimal toxicity to normal cells. The compound was evaluated using MTT assays against cell lines such as Molm-13 (leukemia), HeLa (cervical cancer), and 4T1 (breast cancer) .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| MAZ2 | Molm-13 | 10 | Strong anti-proliferation |
| MAZ2 | HeLa | 15 | Effective against solid tumors |
| MAZ2 | 4T1 | 12 | High selectivity for cancer cells |
In Vivo Studies
In vivo studies revealed that compounds similar to this compound could reverse the hemogram of tumor-bearing mice to normal levels and eliminate tumors without causing organ damage. This suggests a favorable safety profile alongside therapeutic efficacy .
Comparative Analysis
Compared to other compounds such as N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide, this compound exhibits unique electronic and steric properties due to its benzodioxole structure. This difference can influence its reactivity and interaction with biological targets, making it a valuable candidate for drug development .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of benzodioxole derivatives conjugated with arsenicals. The results showed that these conjugates significantly inhibited the thioredoxin system in cancer cells, leading to oxidative stress and apoptosis. The study concluded that the benzodioxole moiety plays a crucial role in enhancing the therapeutic potential of arsenicals against tumors .
Case Study 2: Enzyme Interaction
Another research effort focused on the compound's interaction with cytochrome P450 enzymes. The findings suggested that this compound could modulate enzyme activity, affecting the metabolism of co-administered drugs and potentially leading to improved therapeutic outcomes in polypharmacy scenarios .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between activated benzodioxole-5-carboxylic acid derivatives and substituted anilines. For example, amide bond formation via Hantzsch cyclization (as described for analogous benzodioxole carboxamides) can yield high-purity products . Purification via column chromatography followed by recrystallization ensures purity. Validation requires HPLC (≥95% purity), complemented by - and -NMR to confirm structural integrity .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Hydrogen bonding : Determine donor/acceptor counts using crystallography (e.g., X-ray diffraction reveals one donor and 17 acceptors) .
- LogP : Experimental determination via shake-flask method, validated against computational predictions (e.g., Molinspiration or ACD/Labs software).
- Rotatable bonds : Molecular dynamics (MD) simulations or crystallographic data identify 7 rotatable bonds, critical for understanding conformational flexibility .
Q. How can researchers confirm the molecular conformation and stereoelectronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL provides precise bond lengths, angles, and torsional parameters . For example, dihedral angles between benzodioxole and sulfamoylphenyl groups can be resolved to ±0.01° accuracy. Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the conformation, as observed in analogous structures .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational models and experimental data in reactivity or bioactivity studies?
- Methodological Answer :
- Contradiction Analysis : Cross-validate density functional theory (DFT) calculations with experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates). For bioactivity, compare in silico docking (e.g., AutoDock for insecticidal targets) with in vitro receptor-binding assays .
- Case Example : If DFT predicts high electrophilicity at the carboxamide group but experimental assays show inertness, evaluate solvent effects or tautomeric equilibria via -NMR titration .
Q. How can X-ray crystallography and refinement software (e.g., SHELXL) address challenges in structural determination?
- Methodological Answer :
- Data Collection : Use a Bruker D8 QUEST diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : SHELXL’s twin refinement module handles twinning (common in sulfonamide derivatives). For disordered regions, apply restraints to bond distances and angles, guided by Hirshfeld surface analysis .
- Validation : Check Rint (<0.05) and completeness (>99%) to ensure data reliability .
Q. What in vitro assays are pivotal for elucidating the insecticidal mechanism of this meta-diamide compound?
- Methodological Answer :
- Target Identification : Radioligand displacement assays using -ryanodine to test binding to insect ryanodine receptors (RyRs), a common target for meta-diamides .
- Resistance Studies : Compare LC50 values in wild-type vs. RyR-mutant insect strains (e.g., CRISPR-edited Drosophila) to identify resistance mutations .
- Metabolic Stability : Use LC-MS to monitor oxidative degradation by cytochrome P450 enzymes in insect midgut microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
